1-Benzyl-5-(4-ethoxy-benzyl)-pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound belonging to the class of pyrimidinetriones This compound is characterized by the presence of benzyl and ethoxybenzyl groups attached to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 4-ethoxybenzyl chloride, and barbituric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Stepwise Addition: The benzyl and 4-ethoxybenzyl groups are introduced stepwise to the barbituric acid core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyl and ethoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-5-(4-METHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with a methoxy group instead of an ethoxy group.
1-BENZYL-5-(4-HYDROXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with a hydroxy group instead of an ethoxy group.
1-BENZYL-5-(4-CHLOROBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
1-BENZYL-5-(4-ETHOXYBENZYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-benzyl-5-[(4-ethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H20N2O4/c1-2-26-16-10-8-14(9-11-16)12-17-18(23)21-20(25)22(19(17)24)13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,21,23,25) |
InChI Key |
AKJKGCHTRNXGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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